C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
Brand Name:
Vulcanchem
CAS No.:
1164525-12-5
VCID:
VC1979301
InChI:
InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6)
SMILES:
CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O
Molecular Formula:
C15H22N2O4
Molecular Weight:
294.35 g/mol
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
CAS No.: 1164525-12-5
Cat. No.: VC1979301
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164525-12-5 |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |
| Standard InChI | InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | QDBRBZWCXUODAF-UHFFFAOYSA-N |
| SMILES | CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator